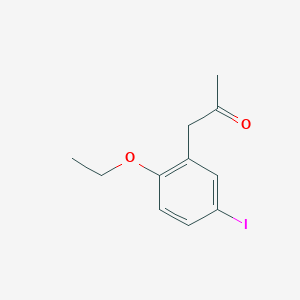

1-(2-Ethoxy-5-iodophenyl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

1-(2-ethoxy-5-iodophenyl)propan-2-one |

InChI |

InChI=1S/C11H13IO2/c1-3-14-11-5-4-10(12)7-9(11)6-8(2)13/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

OZRQKUWNINXOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Ethoxy 5 Iodophenyl Propan 2 One

Retrosynthetic Strategies for the 1-(2-Ethoxy-5-iodophenyl)propan-2-one Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and using known chemical transformations in reverse. deanfrancispress.comyoutube.com

The most logical disconnection for the propan-2-one side chain is the carbon-carbon bond between the aromatic ring and the benzylic carbon of the side chain. This approach simplifies the target molecule into two key synthons: a nucleophilic 2-ethoxy-5-iodophenyl synthon and an electrophilic propan-2-one synthon.

Friedel-Crafts Acylation Approach: This primary disconnection points towards a Friedel-Crafts acylation or alkylation as the forward reaction. nih.gov The disconnection of the bond between the phenyl ring and the methylene (B1212753) group (-CH2-) suggests an electrophilic component like a haloacetone (e.g., chloroacetone) and the 2-ethoxy-5-iodophenyl ring acting as the nucleophile.

Arylacetic Acid Approach: An alternative disconnection involves breaking the bond between the carbonyl carbon and the methyl group. This leads back to a 2-(2-ethoxy-5-iodophenyl)acetic acid precursor. organic-chemistry.org The forward synthesis would then involve the conversion of this carboxylic acid derivative into a methyl ketone.

Meerwein Arylation Approach: A different strategy involves disconnecting the molecule to an aromatic amine precursor. hep.com.cntandfonline.com This route utilizes a diazonium salt formed from 2-ethoxy-5-iodoaniline, which is then coupled with an alkene like isopropenyl acetate (B1210297) in a Meerwein arylation reaction to form the carbon skeleton. tandfonline.com

| Disconnection Strategy | Key Precursor | Forward Reaction Type |

| C-C (Aryl-CH₂) Bond | 2-Ethoxy-5-iodophenetole | Friedel-Crafts Reaction |

| C-C (Carbonyl-CH₃) Bond | 2-(2-Ethoxy-5-iodophenyl)acetic acid | Acylation/Methylation |

| C-C (Aryl-Side Chain) | 2-Ethoxy-5-iodoaniline | Meerwein Arylation |

The arrangement of the ethoxy, iodo, and propan-2-one substituents on the phenyl ring is critical. The directing effects of these groups must be considered when planning the synthetic sequence. The ethoxy group is a strongly activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director.

A common strategy involves building the substituted phenyl ring prior to the introduction of the propan-2-one side chain. A highly logical and efficient approach identifies 4-iodophenetole (B1630401) (1-ethoxy-4-iodobenzene) as a key intermediate. This simplifies the problem to the synthesis of this precursor and the subsequent ortho-acylation.

Precursor Chemistry and Starting Material Derivatization

The success of the synthesis hinges on the efficient preparation of key precursors.

A primary precursor for the 2-ethoxy-5-iodophenyl core is 4-iodophenol (B32979). This compound can be synthesized via the electrophilic iodination of phenol (B47542). studylib.net This reaction typically employs an iodine source, such as sodium iodide, in the presence of an oxidizing agent like sodium hypochlorite, under controlled pH conditions. studylib.netdtu.dk The hydroxyl group of phenol directs substitution to the ortho and para positions. studylib.net While a mixture of isomers can be formed, the para-substituted product is often favored.

| Precursor | Starting Material | Key Reagents |

| 4-Iodophenol | Phenol | NaI, NaOCl, HCl |

| 2-Iodophenol | Phenol | NaI, NaOCl, HCl |

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the phenetole (B1680304) scaffold required for this synthesis. wikipedia.orgkhanacademy.org This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an ethyl halide. wikipedia.org

To synthesize the key intermediate, 4-iodophenetole, 4-iodophenol is treated with a base such as sodium hydroxide (B78521) to form the corresponding sodium 4-iodophenoxide. This is followed by reaction with an ethylating agent like ethyl bromide. chemicalbook.com This method has been reported to produce 4-iodophenetole in high yield (96.2%). chemicalbook.com

Reaction Scheme: Synthesis of 4-Iodophenetole

Starting Material: 4-Iodophenol

Reagents: 1. Sodium Hydroxide (NaOH), 2. Ethyl Bromide (CH₃CH₂Br)

Reaction Type: Williamson Ether Synthesis utahtech.edu

Product: 4-Iodophenetole (1-Ethoxy-4-iodobenzene)

With the 2-ethoxy-5-iodophenyl core established in the form of 4-iodophenetole, the final step is the introduction of the propan-2-one (-CH₂COCH₃) side chain.

A primary method for this transformation is the Friedel-Crafts reaction. nih.govrsc.org In this case, 4-iodophenetole would be reacted with an appropriate three-carbon electrophile. The ethoxy group is an activating ortho-, para-director. Since the para position is blocked by the iodine atom, the reaction is directed to the ortho position.

A potential acylating agent is chloroacetone (B47974) in the presence of a Lewis acid catalyst. However, studies have shown that the reaction of phenetole with chloroacetone under acidic conditions can lead to the formation of α-methylstilbene derivatives as side products, which complicates the synthesis. wordpress.com

An alternative Friedel-Crafts approach involves a two-step process:

Acylation: Reaction of 4-iodophenetole with chloroacetyl chloride and a Lewis acid (e.g., AlCl₃) to form 1-(2-ethoxy-5-iodophenyl)-2-chloroethan-1-one.

Methylation: Subsequent reaction with an organometallic reagent like a methyl Grignard reagent (CH₃MgBr) or conversion of the chloride to an iodide followed by reductive methylation.

This two-step sequence avoids the direct use of chloroacetone and may offer a cleaner route to the desired product.

Classical and Modern Reaction Pathways for this compound Synthesis

The synthesis of this compound can be approached through several distinct strategies, each with its own advantages and potential challenges. These pathways leverage foundational reactions in organic synthesis, adapted for the specific substitution pattern of the target molecule.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. sapub.org In a potential synthesis of the target compound, this reaction could be envisioned starting from 1-ethoxy-4-iodobenzene (4-iodophenetole). The reaction involves the activation of an acylating agent, such as an acyl chloride or anhydride (B1165640), with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org

| Parameter | Description | Challenges & Considerations |

| Substrate | 1-Ethoxy-4-iodobenzene | Ring is deactivated by the iodo substituent. |

| Acylating Agent | Acyl chloride or anhydride (e.g., chloroacetyl chloride followed by methylation) | Choice of agent determines the side chain structure. |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Required in stoichiometric amounts; moisture sensitive. |

| Regioselectivity | Ortho to the ethoxy group | Correct regiochemistry is expected but may compete with low reactivity. |

| Potential Outcome | Low yield of the desired product | Risk of side reactions and rearrangement. rsc.org |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The ethoxy group is a known DMG. In this synthetic strategy, 1-ethoxy-4-iodobenzene would be treated with a strong alkyllithium base, such as n-butyllithium. The ethoxy group would direct the lithiation to the C-2 position, generating a highly reactive aryllithium intermediate. wikipedia.org This intermediate could then be quenched with a suitable electrophile, such as acetone (B3395972) or an acetone equivalent, to install the propan-2-one side chain.

A major complication in this pathway is the presence of the iodine atom. Aryl iodides are susceptible to a competing reaction known as halogen-metal exchange, where the alkyllithium reagent preferentially exchanges its lithium atom for the iodine atom. uwindsor.ca This process is often kinetically faster than C-H deprotonation, which would lead to the formation of 1-ethoxy-4-lithiobenzene instead of the desired 2-lithiated species. This would ultimately result in the formation of a different constitutional isomer upon reaction with the electrophile. Overcoming this challenge would require carefully optimized reaction conditions or specialized reagents that favor deprotonation over halogen-metal exchange.

| Reaction Pathway | Starting Material | Reagent | Intermediate | Potential Product |

| Desired DoM | 1-Ethoxy-4-iodobenzene | n-BuLi | 1-(2-Lithio-5-iodophenyl)ethane | This compound |

| Competing Exchange | 1-Ethoxy-4-iodobenzene | n-BuLi | 1-(4-Lithio-phenyl)ethane | 1-(4-Ethoxy-phenyl)propan-2-one (after workup) |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their ability to form C-C bonds with high efficiency and selectivity. nobelprize.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org Given the structure of the target molecule, which contains an aryl iodide, this class of reactions is highly suitable. Aryl iodides are among the most reactive substrates for oxidative addition to a palladium(0) catalyst. libretexts.org

A plausible approach would be a Suzuki-Miyaura or Negishi coupling. This would involve reacting an organometallic derivative of 1-ethoxy-4-iodobenzene with a coupling partner that can introduce the propan-2-one moiety. For instance, a Negishi coupling could utilize the reaction of 1-ethoxy-4-iodobenzene with an organozinc reagent derived from bromoacetone (B165879) in the presence of a palladium catalyst. Alternatively, a Suzuki coupling could be performed between a boronic acid or ester derivative of 1-ethoxy-benzene and an iodo- or bromo-propanone derivative. The key is to form the C-C bond between the C-2 position of the ethoxybenzene ring and the methylene carbon of the propan-2-one group. The general catalytic cycle for these reactions ensures the selective formation of the cross-coupled product. nobelprize.orglibretexts.org

| Coupling Reaction | Aryl Component | Coupling Partner | Key Features |

| Suzuki-Miyaura | 2-Ethoxy-5-iodophenylboronic acid | A halopropanone (e.g., bromoacetone) | Uses stable and accessible organoboron reagents. |

| Negishi | 1-Ethoxy-4-iodobenzene | Acetonylzinc halide | Highly reactive organozinc reagents can lead to high yields. |

| Stille | 1-Ethoxy-4-iodobenzene | Acetonyltributylstannane | Tolerant of many functional groups, but tin byproducts are toxic. |

Oxidative Transformations in Synthesis

An alternative synthetic route involves forming a precursor molecule that can be subsequently oxidized to the target ketone. This strategy often involves the creation of a secondary alcohol, which can be readily converted to a ketone using a wide range of oxidizing agents.

A potential pathway would begin with the preparation of 2-ethoxy-5-iodobenzaldehyde. This aldehyde could then be reacted with a methyl Grignard reagent (methylmagnesium bromide) to form the secondary alcohol, 1-(2-ethoxy-5-iodophenyl)propan-2-ol. The final step would be the oxidation of this alcohol. Several reagents are suitable for this transformation, offering varying degrees of reactivity and selectivity. Mild conditions can be achieved with reagents like Dess-Martin periodinane or through a Swern oxidation, minimizing the risk of side reactions involving the electron-rich aromatic ring or the iodo substituent.

| Oxidizing Agent | Typical Conditions | Advantages |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available and effective. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Mild conditions, high yields, avoids heavy metals. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | Very mild, suitable for sensitive substrates. |

Halogenation and Functional Group Interconversion

Functional group interconversion (FGI) provides a highly strategic and often efficient route to the target molecule. ic.ac.uk This approach involves performing reactions on a simpler, more accessible precursor, followed by transformation into the desired functionality.

One of the most direct and plausible routes to this compound is through the direct iodination of 1-(2-ethoxyphenyl)propan-2-one. The starting material can be synthesized from phenetole (ethoxybenzene). In this precursor, the ethoxy group is a strongly activating, ortho, para-directing group. Electrophilic aromatic substitution, such as iodination, would be directed to these positions. Since the ortho position is already substituted with the propan-2-one side chain, the iodination will occur selectively at the para position (C-5), yielding the desired product. Common reagents for this transformation include N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.

Another FGI strategy would involve starting with a different functional group at the C-5 position, such as an amino group. The precursor, 1-(5-amino-2-ethoxyphenyl)propan-2-one, could undergo a Sandmeyer-type reaction. This involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then displaced by iodide upon treatment with a solution of potassium iodide.

| Method | Precursor | Reagents | Key Advantage |

| Direct Iodination | 1-(2-Ethoxyphenyl)propan-2-one | N-Iodosuccinimide (NIS) or I₂/oxidant | High regioselectivity due to directing group effects. |

| Sandmeyer Reaction | 1-(5-Amino-2-ethoxyphenyl)propan-2-one | 1. NaNO₂, HCl; 2. KI | Classic and reliable method for introducing iodine from an amine. |

Catalytic Approaches and Reagent Design in this compound Synthesis

The synthesis of this compound can benefit significantly from the application of modern catalytic methods, which often provide superior efficiency, selectivity, and sustainability compared to classical stoichiometric reactions.

In Friedel-Crafts acylation, while traditionally reliant on stoichiometric amounts of Lewis acids like AlCl₃, research has explored the use of catalytic quantities of strong Brønsted acids or more robust solid acid catalysts. These catalytic systems can reduce waste and simplify product workup, although their effectiveness would depend on the specific reactivity of the 1-ethoxy-4-iodobenzene substrate.

The most impactful catalytic methods for this synthesis are the palladium-catalyzed cross-coupling reactions. The design of these catalytic systems is crucial for success. The choice of ligand on the palladium center (e.g., phosphine (B1218219) ligands like PPh₃ or more complex Buchwald-Hartwig ligands) can dramatically influence the catalyst's stability, reactivity, and the scope of compatible functional groups. rsc.org The in situ generation of the active Pd(0) catalyst from a stable Pd(II) precatalyst is a key step that must be controlled to ensure high catalytic turnover and prevent side reactions. rsc.org

Reagent design is also critical, particularly in the context of directed ortho metalation. The choice of the organolithium base can determine the outcome between the desired C-H activation and the competing halogen-metal exchange. uwindsor.ca While standard reagents like n-BuLi may favor the undesired exchange, the design of more sterically hindered or complex bases could potentially shift the selectivity toward the desired ortho-lithiated intermediate.

Ultimately, the most efficient syntheses of this compound would likely leverage either a highly regioselective electrophilic iodination of a simpler precursor or a palladium-catalyzed coupling reaction, as these methods offer the best control over the final molecular architecture.

Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions are among the most potent tools for the formation of carbon-carbon bonds, a critical step in the synthesis of the target molecule. pharmacyjournal.org Palladium-catalyzed reactions, in particular, are highly relevant. A plausible route would involve the coupling of an organometallic reagent with a suitable aryl halide or pseudohalide. acs.org For instance, a Negishi-type coupling could employ an organozinc reagent, or a Suzuki-Miyaura coupling could utilize an organoboron compound. nih.govmdpi.com

A hypothetical palladium-catalyzed carbonylative cross-coupling reaction could be employed, reacting an aryl iodide with an appropriate alkyl partner in the presence of carbon monoxide. chemistryviews.orgcas.cn This method directly installs the ketone functionality. The general catalytic cycle for such a process involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion, transmetalation with the organometallic reagent, and subsequent reductive elimination to yield the desired aryl alkyl ketone and regenerate the active catalyst. acs.org

Illustrative Data for Transition Metal-Catalyzed Synthesis:

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)2 / PPh3 | Triphenylphosphine | K2CO3 | Toluene (B28343) | 100 | 75 |

| Pd2(dba)3 / XPhos | XPhos | Cs2CO3 | Dioxane | 110 | 88 |

| NiCl2(dppp) | dppp | K3PO4 | DMF | 80 | 65 |

| Note: This data is illustrative and based on typical yields for similar aryl ketone syntheses. |

Organocatalysis and Biocatalysis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity. documentsdelivered.comresearchgate.net For the synthesis of a molecule like this compound, an organocatalytic approach could involve the asymmetric α-functionalization of a propanal derivative followed by oxidation. While direct C-C bond-forming reactions to construct the core skeleton are also conceivable, they are less commonly reported for this specific substitution pattern.

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. bibliotekanauki.plnih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. georgiasouthern.edu For the synthesis of ketones, ketoreductases (KREDs) are a prominent class of enzymes, though they are typically used for the reduction of ketones to chiral alcohols. nih.gov However, other enzymatic transformations could be envisioned in a multi-step synthesis. For instance, a lipase (B570770) could be used for a kinetic resolution step if a chiral intermediate is synthesized. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are capable of producing α-hydroxy ketones through the carboligation of aldehydes, which could then be further modified. acs.orguni-duesseldorf.de

Hypothetical Biocatalytic Step Performance:

| Enzyme Type | Reaction | Substrate | Product | Enantiomeric Excess (%) | Conversion (%) |

| Lipase | Kinetic Resolution | Racemic precursor alcohol | (R)-acetate & (S)-alcohol | >99 | 49 |

| Ketoreductase | Asymmetric Reduction | Prochiral diketone | Chiral hydroxyketone | >98 | 95 |

| Note: This table presents hypothetical data for biocatalytic reactions that could be part of a synthetic route. |

Ligand Design for Enhanced Selectivity and Yield

In transition metal catalysis, the choice of ligand is crucial for modulating the reactivity, stability, and selectivity of the metal center. nih.govnih.gov For the synthesis of this compound via a cross-coupling reaction, the design of the ligand can significantly impact the efficiency of the key catalytic steps: oxidative addition and reductive elimination. nih.gov

Electron-rich and sterically bulky phosphine ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos), are often employed to promote the oxidative addition of aryl halides and facilitate the reductive elimination step. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, known for their strong σ-donating properties and their ability to form highly stable metal complexes. nih.gov The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate, potentially leading to higher yields and selectivity while minimizing side reactions. uoa.grresearchgate.net

Impact of Ligand Choice on a Hypothetical Cross-Coupling Reaction:

| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| PPh3 | 5 | 24 | 65 |

| P(t-Bu)3 | 2 | 12 | 85 |

| XPhos | 1 | 8 | 92 |

| SIMes (NHC) | 1.5 | 10 | 89 |

| Note: This data is illustrative and demonstrates the potential impact of ligand selection on reaction efficiency. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. colab.wsnih.gov

Solvent Selection and Solvent-Free Methodologies

Solvents constitute a significant portion of the waste generated in chemical processes. acs.org The selection of greener solvents is a key aspect of sustainable synthesis. For the synthesis of this compound, traditional solvents like toluene or dioxane might be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain catalytic reactions.

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. mdpi.com Mechanochemistry, where reactions are induced by mechanical force, is a promising solvent-free technique that could potentially be applied.

Solvent Selection Guide for a Hypothetical Synthesis Step:

| Solvent | Classification | Boiling Point (°C) | Health/Safety Concerns | Environmental Impact |

| Dioxane | Undesirable | 101 | Carcinogen | High |

| Toluene | Usable | 111 | Toxic | Moderate |

| 2-MeTHF | Recommended | 80 | Peroxide former | Low |

| Water | Recommended | 100 | None | Low |

| Note: This table provides a qualitative assessment of potential solvents based on green chemistry metrics. |

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. rsc.org

Energy Efficiency in Reaction Design

Reducing the energy consumption of a chemical process is another critical aspect of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure, reducing reaction times, and avoiding energy-intensive purification methods like distillation and chromatography.

The use of highly active catalysts can significantly improve energy efficiency by enabling reactions to proceed under milder conditions and with shorter reaction times. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and, in some cases, improve yields, thereby contributing to a more energy-efficient process. mdpi.com

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation and optimization of the entire manufacturing process. The primary goals of process optimization are to enhance efficiency, ensure safety and reproducibility, minimize costs, and reduce environmental impact. ojp.govpharmafeatures.com Scale-up, the process of increasing the batch size, presents its own set of challenges that must be methodically addressed to ensure a commercially viable and robust manufacturing process. slideshare.netpharmaceuticalprocessingworld.com

A key aspect of process development is the redesign of synthetic routes to be more suitable for large-scale operations. Laboratory methods often prioritize feasibility and may use expensive reagents or complex purification techniques that are not practical for bulk production. chemtek.co.in Process chemists aim to develop routes that are not only high-yielding but also utilize readily available, cost-effective raw materials and minimize the number of synthetic steps. pharmafeatures.com

Key Parameters for Process Optimization:

A systematic approach to process optimization involves the careful study and refinement of several critical reaction parameters. For the multi-step synthesis of this compound, the following factors would be of paramount importance:

| Parameter | Optimization Goal | Rationale |

| Reactant Stoichiometry | Minimize excess reactants | Reduce raw material costs and simplify purification by minimizing unreacted starting materials. |

| Solvent Selection | Use of greener, recoverable solvents | Enhance process safety and reduce environmental footprint. Solvents should also facilitate efficient reaction and product isolation. |

| Reaction Temperature | Maintain optimal temperature range | Ensure high reaction rates and selectivity while preventing side reactions or thermal decomposition. Exothermic reactions require careful monitoring during scale-up. slideshare.net |

| Reaction Time | Minimize batch cycle time | Increase throughput and operational efficiency. |

| Catalyst Loading | Reduce catalyst usage | Lower costs, especially with precious metal catalysts, and minimize catalyst-related impurities in the final product. |

| Purification Method | Replace chromatography with crystallization | Crystallization is generally more scalable, cost-effective, and results in a product of high purity. drugdiscoverytrends.com |

Scale-Up Challenges and Mitigation Strategies:

Increasing the scale of production from grams in the lab to kilograms or tons in a manufacturing plant is not a linear process and often introduces unforeseen challenges. chemtek.co.indrugdiscoverytrends.com

| Challenge | Mitigation Strategy |

| Heat Transfer | Utilize jacketed reactors with efficient cooling systems. For highly exothermic steps, consider semi-batch or continuous flow processing to manage heat generation effectively. pharmafeatures.com |

| Mass Transfer | Employ appropriately designed agitators and baffles in reactors to ensure efficient mixing and prevent localized concentration gradients, which can lead to side reactions and lower yields. |

| Safety | Conduct a thorough hazard analysis for each step. For instance, the use of acetic anhydride presents handling and containment challenges that need to be addressed through proper engineering controls and personal protective equipment. |

| Impurity Profile | Impurities that are minor at a small scale can become significant at a larger scale. pharmafeatures.com A robust analytical program is necessary to identify, track, and control impurities throughout the process. |

| Equipment Selection | Choose reactors and processing equipment made of materials compatible with the reaction conditions (e.g., corrosion-resistant alloys). The equipment must be appropriately sized for the intended production volume. |

| Automation and Control | Implement automated control systems to monitor and regulate critical process parameters such as temperature, pressure, and reactant addition rates. This ensures batch-to-batch consistency and improves safety. nih.govnih.gov |

Continuous Flow Synthesis as an Alternative:

For certain steps in the synthesis of this compound, continuous flow chemistry could offer significant advantages over traditional batch processing. researchgate.net Flow synthesis can provide superior control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and potentially increase throughput. nih.govacs.org A "telescoped" continuous process, where the output of one reactor flows directly into the next, can eliminate the need for intermediate isolation and purification steps, leading to a more streamlined and efficient manufacturing process. nih.gov

The successful industrial production of this compound hinges on a well-designed and optimized synthetic process. A multi-disciplinary approach involving chemists and chemical engineers is essential to navigate the complexities of scaling up chemical reactions from the laboratory to a commercial manufacturing setting. slideshare.netpharmaceuticalprocessingworld.com

Mechanistic and Reactivity Studies of 1 2 Ethoxy 5 Iodophenyl Propan 2 One

Reactivity of the Ketone Moiety in 1-(2-Ethoxy-5-iodophenyl)propan-2-one

The propan-2-one side chain features a carbonyl group and an adjacent alpha-carbon with acidic protons, which are central to its reactivity.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

For this compound, this can be generalized as:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add alkyl, aryl, or vinyl groups to the carbonyl carbon, yielding tertiary alcohols after an aqueous workup.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduce a hydride ion (H⁻) to form the corresponding secondary alcohol, 1-(2-ethoxy-5-iodophenyl)propan-2-ol.

These reactions are fundamental for extending the carbon skeleton or introducing new functional groups.

The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. masterorganicchemistry.comyoutube.com The formation of an enolate is a reversible process, typically achieved by using a suitable base. masterorganicchemistry.com This enolate is a powerful nucleophile that can react with various electrophiles, primarily at the α-carbon. youtube.combham.ac.uk

Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the enolate can be generated quantitatively. Subsequent reaction with an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the alpha-position. This allows for the introduction of various alkyl chains. youtube.com

Halogenation: Under acidic or basic conditions, the enolate can react with halogens (e.g., Br₂, I₂) to introduce a halogen atom at the α-position.

The regioselectivity of enolate formation is a key consideration in unsymmetrical ketones. bham.ac.uk For this compound, deprotonation can occur at the methyl group or the methylene (B1212753) group. The kinetic enolate is typically formed by deprotonating the less sterically hindered position (the methyl group), while the thermodynamic enolate is the more substituted and stable one (from the methylene group). bham.ac.uk

Table 1: Representative Alpha-Functionalization Reactions

| Reaction | Reagents | Product Structure |

|---|---|---|

| Alkylation | 1. LDA, THF, -78°C2. CH₃I | 3-(2-Ethoxy-5-iodophenyl)butan-2-one |

The ketone moiety can undergo both reduction and oxidation, altering the oxidation state of the carbonyl carbon.

Reduction: As mentioned in nucleophilic addition, ketones are readily reduced to secondary alcohols. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of a carbon-carbon bond adjacent to the carbonyl can occur.

Chemical Transformations Involving the Iodo-Aryl Moiety

The iodine atom attached to the aromatic ring is an excellent leaving group and serves as a versatile "handle" for forming new bonds, particularly through transition metal-catalyzed cross-coupling reactions. The reactivity of aryl iodides is typically higher than that of the corresponding aryl bromides or chlorides in these processes. wikipedia.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C, C-N, and C-O bonds. nobelprize.orgtezu.ernet.in The aryl-iodine bond in this compound is an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgacs.orglibretexts.org It is a highly versatile method for forming biaryl structures or connecting the aryl ring to alkyl or vinyl groups. libretexts.orgfrontiersin.org

Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgmdpi.com The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and copper(I) species. wikipedia.orgyoutube.comlibretexts.org It is a reliable method for the synthesis of arylalkynes. researchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary) in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgacs.orgresearchgate.netnih.gov

Table 2: Predicted Products from Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(2-Ethoxy-[1,1'-biphenyl]-4-yl)propan-2-one |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-(2-Ethoxy-5-styrylphenyl)propan-2-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-Ethoxy-5-(phenylethynyl)phenyl)propan-2-one |

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.comlibretexts.org

The aromatic ring of this compound contains an electron-donating ethoxy group and a weakly deactivating acetylmethyl group. Neither of these sufficiently activates the ring towards nucleophilic attack. Therefore, the compound is expected to be unreactive towards SNAr reactions under standard conditions. Transformations requiring the displacement of the iodide by a nucleophile without a metal catalyst would likely require extremely harsh conditions, potentially proceeding through a high-energy benzyne (B1209423) intermediate via an elimination-addition mechanism. chemistrysteps.com

Formation of Hypervalent Iodine Intermediates

The iodine atom in this compound allows this molecule to serve as a precursor for the formation of hypervalent iodine compounds. Hypervalent iodine reagents are defined as iodine-containing compounds where the iodine atom possesses more than the standard eight electrons in its valence shell. princeton.edu These species, typically featuring iodine in a +3 (iodinane) or +5 (periodinane) oxidation state, are highly valued in organic synthesis for their oxidizing capabilities and reactivity profiles that mimic those of heavy metals like lead and mercury, but with significantly lower toxicity. princeton.eduorganic-chemistry.org

The formation of a hypervalent iodine(III) intermediate from this compound can be achieved through oxidation. Common oxidants for this transformation include peracids such as meta-chloroperbenzoic acid (m-CPBA) or reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). organic-chemistry.orgnih.gov For instance, reaction with an oxidant in the presence of acetic acid could yield a (diacetoxyiodo)arene derivative.

The general structure of these intermediates involves a pseudotrigonal bipyramidal geometry around the central iodine atom. princeton.edudiva-portal.org The most electronegative ligands typically occupy the apical positions, forming a three-center, four-electron (3c-4e) bond, which is weaker and longer than a standard covalent bond. organic-chemistry.orgresearchgate.net This inherent weakness is key to their reactivity, as the facile reduction of the hypervalent iodine to its more stable iodobenzene (B50100) state provides a strong thermodynamic driving force for reactions. princeton.edu These reactive intermediates can participate in a wide array of synthetic transformations, including oxidative cyclizations and the transfer of ligands to other substrates. nih.gov

Table 1: Common Oxidants for the Formation of Hypervalent Iodine Reagents

| Oxidant | Typical Resulting Iodine(III) Species |

|---|---|

| Peracetic acid / Acetic Anhydride (B1165640) | ArI(OAc)₂ |

| meta-Chloroperbenzoic acid (m-CPBA) | ArIO (transient), can be trapped |

| Oxone | ArIO₂ (Iodine V) |

| Sodium perborate | ArI(OAc)₂ (with acetic acid) |

This table presents common oxidants used to generate hypervalent iodine species from aryl iodides.

Halogen Bonding Interactions and Their Influence on Reactivity

The iodine atom in this compound is capable of participating in halogen bonding (XB). A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), attracting a nucleophilic region (a Lewis base) in an adjacent molecule. acs.org This electrophilicity arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C–I covalent bond. rsc.org

The strength and directionality of halogen bonds are defining features. The interaction is typically linear, with the C–I···Lewis base angle approaching 180°. The presence of electron-withdrawing groups on the aromatic ring can enhance the positive character of the σ-hole, thereby strengthening the halogen bond. Conversely, electron-donating groups like the ethoxy group in the subject compound may slightly modulate this interaction.

In the solid state, halogen bonding can significantly influence the crystal packing of this compound. In solution, these interactions can play a role in pre-organizing molecules for a reaction, potentially influencing reaction rates and selectivity. rsc.org For example, the iodine atom could form a halogen bond with a carbonyl oxygen or a nitrogen atom in a reactant, solvent, or catalyst, thereby affecting the transition state of a chemical process. nih.gov

Influence of the Ethoxy Group on the Reactivity Profile of this compound

Electronic Effects on Aromatic Ring Reactivity

The ethoxy group (-OCH₂CH₃) exerts a powerful influence on the reactivity of the phenyl ring through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is deactivating.

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. youtube.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is strongly activating.

For alkoxy groups, the resonance effect significantly outweighs the inductive effect. libretexts.org Consequently, the ethoxy group acts as a net electron-donating group, "activating" the aromatic ring and making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The increased electron density is concentrated at the carbons ortho and para to the ethoxy substituent.

Steric Hindrance Considerations

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules by repelling overlapping electron clouds. nih.gov In this compound, both the ethoxy group and the adjacent propan-2-one side chain are sterically demanding.

This steric bulk has significant consequences for reactivity:

Ortho-Substitution: The position ortho to the ethoxy group (C1) is highly hindered due to the presence of the large propan-2-one substituent. Any attack by a reagent at this position would be sterically disfavored. youtube.com

Reactivity of the Propan-2-one Chain: The proximity of the bulky ethoxy group can also hinder nucleophilic attack at the carbonyl carbon of the propan-2-one chain. The accessibility of the carbonyl group is reduced compared to a ketone without an adjacent bulky substituent. nih.gov

This steric congestion plays a crucial role in directing the regiochemical outcome of reactions, often favoring attack at less crowded sites. masterorganicchemistry.com

Role as a Protecting Group or Directing Group

The primary role of the ethoxy group in the context of reactivity is as a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. youtube.comlibretexts.org By donating electron density into the ring, it stabilizes the carbocation intermediates (arenium ions) formed during the attack of an electrophile. The stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for resonance structures where the positive charge is delocalized onto the oxygen atom. youtube.com

Given the substitution pattern of this compound, the positions available for further substitution are C3, C4, and C6.

C6 (ortho): Electronically activated by the ethoxy group.

C4 (para): Electronically activated by the ethoxy group.

C3: Not electronically activated by the ethoxy group.

Therefore, incoming electrophiles are strongly directed to positions 4 and 6. Between these two, the para position (C4) is often favored over the ortho position (C6) to minimize steric hindrance from the ethoxy group itself. masterorganicchemistry.com Halogens are generally considered deactivating ortho-, para-directors, meaning the activating influence of the ethoxy group would likely dominate the directing effects. youtube.com

While not a traditional "protecting group" in the sense of being added and removed to mask reactivity, its strong directing and activating properties are fundamental to controlling the synthesis of further substituted derivatives.

Stereochemical Considerations in Reactions Involving this compound

Stereochemistry is a critical aspect of the reactivity of this compound, primarily due to the nature of the ketone functional group. The carbonyl carbon of the propan-2-one moiety is trigonal planar and sp²-hybridized. Because it is bonded to three different groups (the methyl group, the methylene-aryl group, and the oxygen atom), it is a prochiral center . libretexts.org

This prochirality means that the two faces of the carbonyl plane are stereochemically distinct. They are designated as the Re-face and the Si-face. A nucleophilic attack on the carbonyl carbon will occur from one of these two faces, leading to the formation of a new tetrahedral stereocenter. libretexts.org

If an achiral reagent (e.g., sodium borohydride) is used for a reaction like the reduction of the ketone to an alcohol, the attack will occur with equal probability from the Re and Si faces. This results in the formation of a racemic mixture (a 50:50 mixture of the two possible enantiomers) of the corresponding secondary alcohol. lumenlearning.com

However, if a chiral reagent or a catalyst is employed, it can differentiate between the two prochiral faces. This can lead to a stereoselective or stereospecific reaction, where one enantiomer is formed in excess of the other. chemrxiv.orgresearchgate.net This principle is the foundation of asymmetric synthesis, allowing for the controlled production of enantioenriched α-aryl alcohols from prochiral ketones. chemrxiv.org

Table 2: Potential Stereochemical Outcomes of Ketone Reduction

| Reagent Type | Approach to Prochiral Ketone | Product Stereochemistry |

|---|---|---|

| Achiral (e.g., NaBH₄) | Equal attack on Re and Si faces | Racemic Mixture (50% R, 50% S) |

| Chiral (e.g., Chiral Borane) | Preferential attack on one face | Enantioenriched (e.g., >50% R) |

This table illustrates the stereochemical possibilities for reactions at the prochiral ketone center of this compound.

Following a comprehensive search of available scientific literature, no specific mechanistic or reactivity studies concerning "this compound" in the context of chiral auxiliaries, asymmetric induction, diastereoselective transformations, or enantioselective transformations could be located. The requested detailed research findings and data tables for the specified subsections—3.4.1. Chiral Auxiliaries and Asymmetric Induction and 3.4.2. Diastereoselective and Enantioselective Transformations—are therefore not available in the public domain.

This suggests that research focusing on the stereocontrolled reactions of this particular chemical compound has not been published or is not widely indexed in scientific databases. While the principles of asymmetric synthesis using chiral auxiliaries to achieve diastereoselective and enantioselective outcomes are well-established in organic chemistry, their specific application to this compound has not been documented in the retrieved sources.

Consequently, the generation of a scientifically accurate article adhering to the provided outline and focusing solely on "this compound" is not possible at this time due to the absence of relevant research data.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 2 Ethoxy 5 Iodophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For 1-(2-Ethoxy-5-iodophenyl)propan-2-one, the ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different sets of non-equivalent protons.

Ethoxy Group Protons (-OCH₂CH₃): This group gives rise to two signals. The methylene (B1212753) protons (-OCH₂) are adjacent to an oxygen atom and three methyl protons, resulting in a quartet. The methyl protons (-CH₃) are adjacent to two methylene protons, producing a triplet.

Propan-2-one Group Protons (-CH₂C(O)CH₃): The methylene protons (-CH₂) adjacent to the aromatic ring and the carbonyl group will appear as a singlet, as there are no adjacent protons to couple with. The terminal methyl protons (-C(O)CH₃) of the ketone will also appear as a sharp singlet.

Aromatic Protons: The trisubstituted benzene (B151609) ring has three protons in unique chemical environments. Their chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The ethoxy group is electron-donating, causing upfield shifts for ortho and para protons, while the iodo and acetylmethyl groups are electron-withdrawing.

The proton at the C-6 position is predicted to be a doublet, coupled to the proton at C-4.

The proton at the C-4 position is predicted to be a doublet of doublets, coupled to the protons at C-3 and C-6.

The proton at the C-3 position is predicted to be a doublet, coupled to the proton at C-4.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized in the table below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(O)CH₃ | ~2.15 | Singlet (s) | 3H |

| Ar-CH₂- | ~3.65 | Singlet (s) | 2H |

| -OCH₂CH₃ | ~4.05 | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | 3H |

| Ar-H (H-6) | ~6.75 | Doublet (d) | 1H |

| Ar-H (H-4) | ~7.50 | Doublet of Doublets (dd) | 1H |

| Ar-H (H-3) | ~7.65 | Doublet (d) | 1H |

Note: These are predicted values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Due to the lack of symmetry in this compound, all eleven carbon atoms are expected to be chemically non-equivalent, resulting in eleven distinct signals in the ¹³C NMR spectrum.

Carbonyl Carbon: The ketone carbonyl carbon (-C =O) is the most deshielded and will appear furthest downfield.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon atom bonded to iodine (C-I) is expected to appear at a relatively upfield chemical shift due to the "heavy atom effect". The carbon bonded to the ethoxy group's oxygen (C-O) will be significantly downfield.

Aliphatic Carbons: The remaining four signals correspond to the two carbons of the ethoxy group and the two carbons of the propan-2-one side chain.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)C H₃ | ~29.5 |

| Ar-C H₂- | ~45.0 |

| -OC H₂CH₃ | ~64.5 |

| -OCH₂C H₃ | ~14.8 |

| C-5 (C-I) | ~85.0 |

| Aromatic C-H | 115.0 - 138.0 |

| Aromatic C-H | 115.0 - 138.0 |

| Aromatic C-H | 115.0 - 138.0 |

| Aromatic C-Subst. | 125.0 - 158.0 |

| Aromatic C-Subst. (C-O) | 125.0 - 158.0 |

| -C (O)CH₃ | ~206.0 |

Note: These are predicted values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a critical cross-peak connecting the methylene quartet (~4.05 ppm) and the methyl triplet (~1.40 ppm) of the ethoxy group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached (a one-bond correlation). mit.edu An HSQC spectrum would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For example, it would show a cross-peak between the proton signal at ~3.65 ppm and the carbon signal at ~45.0 ppm, assigning them to the Ar-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds. nih.gov It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the Ar-CH₂ protons (~3.65 ppm) to the aromatic carbons C-1 and C-2, confirming the attachment point of the propanone side chain.

A correlation from the -OCH₂- protons (~4.05 ppm) to the aromatic carbon C-2, confirming the position of the ethoxy group.

Correlations from the aromatic protons to nearby carbons, which would confirm the 1,2,4-substitution pattern of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com A NOESY spectrum would provide definitive evidence for the regiochemistry. For instance, a spatial correlation (cross-peak) would be expected between the protons of the ethoxy methylene group (-OCH₂) and the aromatic proton at the C-3 position. Similarly, a correlation between the propanone methylene protons (Ar-CH₂) and the aromatic proton at the C-6 position would be expected.

Beyond standard solution-state experiments, more advanced NMR techniques can provide further structural and dynamic information.

Solid-State NMR (ssNMR): If this compound is a crystalline solid, ssNMR can be used to study its structure in the solid phase. wikipedia.org Since molecules in a solid are not tumbling freely, anisotropic interactions that are averaged out in solution can be observed. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra, which can reveal information about crystal packing and molecular conformation in the solid state. wikipedia.org

Dynamic NMR (DNMR): This technique is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For the target molecule, DNMR could potentially be used at variable temperatures to study the rotational barrier around the aryl-CH₂ single bond. However, significant dynamic processes are not expected for this molecule under standard conditions. slideshare.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision allows for the determination of a molecule's exact elemental formula from its measured monoisotopic mass. youtube.com The calculated exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. missouri.edu For this compound, with the molecular formula C₁₁H₁₃IO₃, the exact mass can be calculated and compared to an experimental value to confirm the formula.

Calculated Exact Mass for C₁₁H₁₃IO₃

| Element | Isotope | # of Atoms | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 11 | 12.000000 | 132.000000 |

| Hydrogen | ¹H | 13 | 1.007825 | 13.101725 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | Calculated Exact Mass | 319.990943 |

Note: The calculated mass is for the neutral molecule. In practice, an ion (e.g., [M+H]⁺ or [M+Na]⁺) is observed, and its mass would be calculated accordingly.

An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides unambiguous evidence for the elemental composition C₁₁H₁₃IO₃.

Ionization Methods (e.g., ESI, EI, MALDI)

The choice of ionization method in mass spectrometry is crucial for obtaining meaningful data about the molecular weight and structure of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. Given the presence of a carbonyl group and an ether linkage, this compound possesses sufficient polarity to be amenable to ESI. This method would likely generate the protonated molecule, [M+H]⁺, allowing for the accurate determination of its molecular weight. Adducts with other ions present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed.

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons. This method typically leads to extensive fragmentation, providing valuable information about the molecule's structure. For this compound, EI would produce a molecular ion peak (M⁺) and a series of fragment ions that can be used to piece together its structural components. EI is often used in conjunction with gas chromatography (GC-MS).

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, typically used for large, non-volatile molecules. While less common for a molecule of this size, it could be employed. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, usually as a singly charged ion.

Interactive Data Table: Common Ionization Methods

| Ionization Method | Acronym | Common Ion Type | Key Application |

| Electrospray Ionization | ESI | [M+H]⁺, [M+Na]⁺ | LC-MS, polar molecules |

| Electron Ionization | EI | M⁺, fragment ions | GC-MS, structural elucidation |

| Matrix-Assisted Laser Desorption/Ionization | MALDI | [M+H]⁺, [M+Na]⁺ | High molecular weight compounds |

Fragmentation Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum, particularly from Electron Ionization (EI), serves as a fingerprint for the molecule's structure. For this compound, key fragmentation pathways would be expected:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (CH₃CO•).

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this is a characteristic fragmentation for carbonyl compounds.

Cleavage of the Ether Bond: The bond between the ethoxy group and the phenyl ring, or the ethyl group and the oxygen, could cleave, leading to characteristic fragment ions.

Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce an ion corresponding to the loss of an iodine atom.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propanone side chain would result in a stable benzylic cation.

A detailed analysis of the masses of these fragment ions would allow for the confirmation of the presence of the ethoxy group, the iodo-substituted phenyl ring, and the propan-2-one moiety.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands that correspond to different functional groups. For this compound, the following characteristic peaks would be anticipated:

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ketone) | 1715 - 1725 | Stretch |

| C-O-C (Aromatic Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Stretch |

| C-H (sp³ - CH₃, CH₂) | 2850 - 3000 | Stretch |

| C-H (Aromatic) | 3010 - 3100 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-I | 500 - 600 | Stretch |

The precise positions of these peaks can be influenced by the electronic effects of the substituents on the aromatic ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic C=C stretching vibrations: These often give strong signals in Raman spectra.

C-I stretching vibration: This bond is expected to be Raman active.

Together, FT-IR and Raman spectroscopy provide a comprehensive picture of the functional groups and molecular framework.

Electronic Spectroscopy and Photophysical Property Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For this compound, the following electronic transitions would be expected:

π → π* transitions: These transitions occur in the aromatic ring and the carbonyl group, which contain π-systems. The substitution on the phenyl ring (ethoxy and iodo groups) will influence the energy and intensity of these transitions. These are typically observed in the 200-300 nm region.

n → π* transitions: The carbonyl group has non-bonding electrons (n) on the oxygen atom that can be excited to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths, potentially in the 300-350 nm region.

The solvent used for analysis can affect the position of these absorption maxima (λmax). A detailed study of the UV-Vis spectrum would provide insights into the electronic structure of the molecule.

Interactive Data Table: Expected UV-Vis Electronic Transitions

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring, C=O | 200 - 300 |

| n → π | C=O | 300 - 350 |

Fluorescence and Luminescence Studies

Fluorescence and luminescence are phenomena observed in some molecules that absorb light and then re-emit it at a longer wavelength. These studies are valuable for understanding the electronic structure and potential applications of a compound in areas like bio-imaging or materials science.

For a derivative of this compound to exhibit significant fluorescence or luminescence, it would typically require the introduction of a fluorophore or a luminescent center into its structure. The inherent structure of this compound itself is not typically associated with strong emission properties. A hypothetical study on a fluorescent derivative would involve measuring its excitation and emission spectra, quantum yield, and fluorescence lifetime to characterize its photophysical properties.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

A successful analysis would provide precise three-dimensional coordinates of each atom in the molecule, allowing for the unambiguous determination of its absolute configuration and preferred conformation in the solid state. Key parameters that would be determined are presented in the hypothetical data table below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.345 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1589.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.635 |

| R-factor (%) | 4.2 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the compound is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A PXRD analysis of this compound would be used to identify its crystalline form, assess its purity, and determine the unit cell parameters. The positions (2θ angles) and intensities of the diffraction peaks would be characteristic of its crystal structure.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 65 |

| 22.8 | 3.89 | 40 |

| 25.1 | 3.54 | 75 |

| 28.9 | 3.09 | 50 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from a powder X-ray diffraction experiment.

Computational and Theoretical Investigations of 1 2 Ethoxy 5 Iodophenyl Propan 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, offering a route to determine molecular properties that can be difficult or impossible to measure experimentally. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of a molecule, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, a wealth of information about the molecule's electronic properties can be derived.

For a molecule like 1-(2-ethoxy-5-iodophenyl)propan-2-one, DFT studies would typically involve the selection of a functional (e.g., B3LYP) and a basis set to approximate the distribution of electrons within the molecule. The calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| C=O | ~1.22 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-C-C (propanone) | ~118° |

| O-C-C (ethoxy) | ~108° | |

| Dihedral Angle | C(aromatic)-C-C=O | Varies with conformation |

Note: This data is illustrative and would require specific computational studies to be confirmed.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. While computationally more demanding than DFT, ab initio calculations can be used to benchmark the results obtained from other methods and to investigate systems where DFT may not be as reliable.

Basis Set Selection and Computational Parameters

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost. Common basis sets include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The selection of an appropriate basis set depends on the specific properties being investigated and the computational resources available. For a molecule containing a heavy atom like iodine, it is often necessary to use basis sets that include relativistic corrections.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide detailed insights into the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and would require specific computational studies to be confirmed.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules. The MEP map is typically colored to indicate regions of different electrostatic potential. Regions of negative potential (often colored red) are electron-rich and are likely to be sites of electrophilic attack. Regions of positive potential (often colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to interaction with electrophiles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Charge Distribution and Bond Order Analysis

Information regarding the charge distribution and bond order analysis for this compound is not available in published research.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and investigation of the potential energy surfaces of this compound have not been documented in scientific literature.

Torsional Scans and Energy Minima Identification

There are no available torsional scan data or identified energy minima for this compound.

Intermolecular Interactions and Aggregation Behavior

Specific studies on the intermolecular interactions and aggregation behavior of this compound have not been published.

Spectroscopic Property Prediction through Computational Methods

Computational predictions for the spectroscopic properties of this compound are not available.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

There are no published theoretical calculations for the ¹H and ¹³C NMR chemical shifts of this compound.

Predicted Vibrational Frequencies and Intensities

Predicted vibrational frequencies and intensities for this compound are not found in the current body of scientific literature.

UV-Vis Absorption and Emission Spectra Prediction

Information regarding the theoretical prediction of UV-Vis absorption and emission spectra for this compound is not available in the searched literature. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict electronic transitions and the resulting spectra for organic molecules. However, no studies applying these methods to this compound were identified.

Reaction Pathway Modeling and Transition State Characterization

No research detailing the computational modeling of reaction pathways or the characterization of transition states involving this compound was found. Such studies are crucial for understanding reaction mechanisms and predicting reactivity.

There is no available information on the use of computational reaction dynamics to gain mechanistic insights into the formation or reactivity of this compound.

The energetic profiles, including the energies of reactants, transition states, and products for key chemical transformations involving this compound, have not been reported in the searched scientific literature.

Synthetic Utility and Applications of 1 2 Ethoxy 5 Iodophenyl Propan 2 One in Advanced Organic Chemistry

1-(2-Ethoxy-5-iodophenyl)propan-2-one as a Versatile Building Block in Complex Molecule Synthesis

The utility of a compound as a versatile building block is demonstrated by its successful incorporation into a variety of complex molecular scaffolds. For this compound, its potential lies in the reactivity of its functional groups. The aryl iodide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The ketone moiety can undergo nucleophilic addition, condensation reactions, or be converted to other functional groups.

Construction of Heterocyclic Systems

The synthesis of heterocyclic systems often involves the reaction of a ketone with a binucleophilic species. For instance, a common strategy is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, urea, or amidine to form pyrazoles, pyrimidines, or imidazoles, respectively. While the propan-2-one moiety of this compound could potentially be functionalized to a 1,3-dicarbonyl and then cyclized, specific examples of its use in the construction of heterocyclic systems are not documented in peer-reviewed literature.

Synthesis of Carbon Skeletons with Defined Substitution Patterns

The defined substitution pattern of this compound, with functional groups at the 1, 2, and 5 positions of the benzene (B151609) ring relative to the propanone substituent, makes it a potentially useful precursor for creating more complex molecules with specific arrangements of atoms. The iodine at the 5-position can be replaced through various coupling reactions, and the ethoxy group at the 2-position can influence the reactivity and direct further substitutions on the aromatic ring. However, specific research detailing the exploitation of this substitution pattern for the synthesis of complex carbon skeletons is not available.

Role in Multi-Step Convergent and Divergent Synthetic Sequences

Convergent and divergent syntheses are strategic approaches to building complex molecules. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together. In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds.

Sequential Functionalization Strategies

The different reactive sites on this compound—the aryl iodide and the ketone—could theoretically be functionalized sequentially. For example, the aryl iodide could undergo a Suzuki coupling, followed by a Wittig reaction at the ketone. Such a strategy would allow for the controlled introduction of different molecular fragments. However, there are no published examples of such sequential functionalization strategies using this specific compound.

Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bonds are formed in a single synthetic operation, offer an efficient way to increase molecular complexity. The structure of this compound does not immediately lend itself to common intramolecular cascade reactions without prior modification. While it could potentially be a substrate in an intermolecular tandem process, no such applications have been reported.

Potential Applications in Material Science Precursor Synthesis (e.g., Polymers, Dyes, Advanced Organic Materials)

Design and Synthesis of Photoactive Materials

Information regarding the application of this compound in the design and synthesis of photoactive materials is not currently available in the public scientific literature.

Precursors for Organic Electronic Components

There is no readily available research documenting the use of this compound as a precursor for organic electronic components.

Derivatization to Explore Novel Chemical Entities with Unique Properties